molecular formula C7H3Cl2NOS B7764460 5,7-dichloro-1,3-benzoxazole-2-thiol

5,7-dichloro-1,3-benzoxazole-2-thiol

Cat. No.: B7764460
M. Wt: 220.07 g/mol
InChI Key: MSZMZTZSFPXXAC-UHFFFAOYSA-N
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Description

The compound with the identifier “5,7-dichloro-1,3-benzoxazole-2-thiol” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical entity with specific properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,7-dichloro-1,3-benzoxazole-2-thiol involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specialized reagents and catalysts to achieve the desired chemical structure. For example, one common method might involve the use of a halogenated hydrocarbon and a protective indole under specific conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-capacity reactors, precise temperature control, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products

The major products formed from reactions involving this compound will depend on the specific reaction conditions and reagents used. For example, oxidation reactions might produce different products compared to reduction or substitution reactions.

Scientific Research Applications

5,7-dichloro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism will depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-dichloro-1,3-benzoxazole-2-thiol can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks.

Uniqueness

This compound is unique in its specific chemical structure and the particular applications it is suited for. While similar compounds might share some properties, this compound has distinct characteristics that make it valuable for certain research and industrial applications .

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and wide range of applications make it a valuable subject of study and utilization.

Properties

IUPAC Name

5,7-dichloro-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMZTZSFPXXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1N=C(O2)S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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